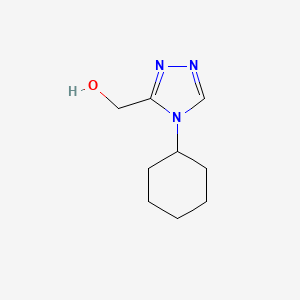

(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with formic acid and hydrazine hydrate to form the triazole ring. The resulting intermediate is then subjected to reduction and subsequent functionalization to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions

(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Cyclohexyl-4H-1,2,4-triazol-3-yl ketone or aldehyde.

Reduction: Dihydro derivatives of the triazole ring.

Substitution: Various substituted triazole derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The cyclohexyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide

- 4-Cyclohexyl-4H-1,2,4-triazol-3-yl methanamine

- 4-Cyclohexyl-4H-1,2,4-triazol-3-yl sulfide

Uniqueness

(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.

Actividad Biológica

(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol is a member of the 1,2,4-triazole class, known for its diverse biological activities, including antifungal, antibacterial, and potential anticancer properties. This compound exhibits significant promise in pharmaceutical applications due to its unique structural features and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C9H15N3O, characterized by a cyclohexyl group attached to a triazole ring with a hydroxymethyl substituent. This structure enhances its lipophilicity and potential interactions with biological membranes and proteins.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Inhibition of the Shikimate Pathway : The compound targets enzymes such as dehydroquinase and shikimate kinase, crucial for the biosynthesis of aromatic amino acids. By inhibiting these enzymes, it disrupts the production of essential metabolites necessary for bacterial growth.

- Enzyme Interactions : It has been shown to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties:

- Antifungal Activity : Studies have demonstrated its efficacy against various fungal strains, including Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents .

- Antibacterial Activity : The compound shows activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Case Studies

- Antifungal Efficacy : A study evaluating derivatives of 1,2,4-triazoles found that compounds similar to this compound displayed MIC values as low as 0.25 μg/mL against fluconazole-resistant strains of Candida albicans .

- Antibacterial Assessment : In vitro tests revealed that derivatives exhibited broad-spectrum antibacterial activity with significant potency against E. coli. The docking studies indicated strong binding affinities with bacterial enzymes, suggesting effective inhibition mechanisms .

Synthesis Methods

Various synthetic routes have been developed for producing this compound:

- Direct Synthesis from Hydrazones : Using primary amines and hydrazones under specific conditions yields the desired triazole structure .

- Functionalization Techniques : Employing methods such as C-H functionalization and oxidative aromatization has been effective in synthesizing this compound .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds in the triazole class, the following table summarizes key features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (4-propyl-4H-1,2,4-triazol-3-yl)methanol | Propyl group instead of cyclohexyl | Different pharmacokinetics |

| (5-(4-chlorophenyl)-4H-triazol) | Phenyl substitution | Potential anti-cancer properties |

| (4-methylthio-5-(cyclohexyl)-triazol) | Methylthio substitution | Enhanced antimicrobial activity |

This comparison highlights how the cyclohexyl substituent and hydroxymethyl group contribute to the distinctive biological profile of this compound.

Propiedades

IUPAC Name |

(4-cyclohexyl-1,2,4-triazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c13-6-9-11-10-7-12(9)8-4-2-1-3-5-8/h7-8,13H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCFJNPSGZAISI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NN=C2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.